5-[1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-5-oxopentanoic acid
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Overview
Description
5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of pyrazole, thiophene, and pentanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for constructing thiophene derivatives . These reactions often require specific catalysts and reagents, such as phosphorus pentasulfide (P4S10) for sulfurizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of green solvents may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiophene and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by influencing signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
What sets 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid apart is its unique combination of thiophene, pyrazole, and pentanoic acid moieties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c32-25(14-7-15-26(33)34)31-23(17-22(28-31)24-13-8-16-35-24)21-18-30(20-11-5-2-6-12-20)29-27(21)19-9-3-1-4-10-19/h1-6,8-13,16,18,23H,7,14-15,17H2,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDUDSXWHMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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